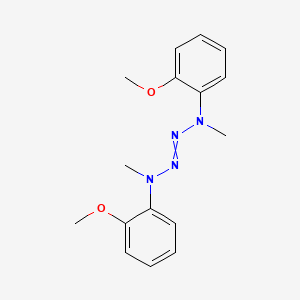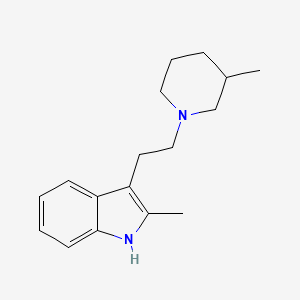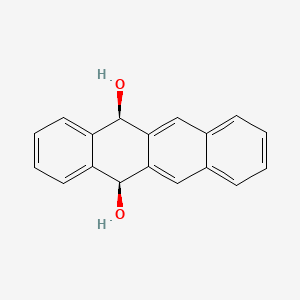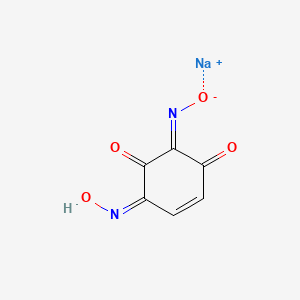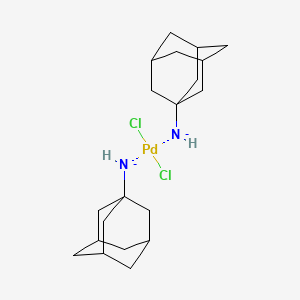
1-Adamantylazanide;dichloropalladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantylazanide;dichloropalladium is a coordination compound featuring a palladium center coordinated to two chlorine atoms and a 1-adamantylazanide ligand. The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts unique chemical properties to the compound.
Méthodes De Préparation
The synthesis of 1-adamantylazanide;dichloropalladium typically involves the reaction of 1-adamantylamine with a palladium(II) chloride precursor. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as dichloromethane. The reaction conditions include moderate temperatures and the presence of a base to deprotonate the amine, forming the azanide ligand .
Industrial production methods for such compounds are less common, as they are typically synthesized in research laboratories for specific applications. scaling up the synthesis would involve similar reaction conditions with careful control of temperature, pressure, and purity of reagents to ensure consistent product quality .
Analyse Des Réactions Chimiques
1-Adamantylazanide;dichloropalladium undergoes various chemical reactions, including:
Substitution Reactions: The chlorine ligands can be substituted with other ligands such as phosphines or amines under appropriate conditions.
Oxidative Addition: The palladium center can undergo oxidative addition reactions with organic halides, forming new carbon-palladium bonds.
Reductive Elimination: Following oxidative addition, the compound can undergo reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include phosphines, amines, and organic halides. The major products formed depend on the specific reagents and conditions used but often include new organopalladium complexes .
Applications De Recherche Scientifique
1-Adamantylazanide;dichloropalladium has several applications in scientific research:
Materials Science:
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs with improved stability and efficacy.
Mécanisme D'action
The mechanism by which 1-adamantylazanide;dichloropalladium exerts its effects in catalytic processes involves the coordination of the palladium center to substrates, facilitating their activation and subsequent transformation. The adamantyl group provides steric hindrance, which can influence the selectivity and reactivity of the compound. Molecular targets include organic halides and other electrophilic species, with pathways involving oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-adamantylazanide;dichloropalladium include other palladium(II) complexes with different ligands, such as:
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Known for its use in cross-coupling reactions.
Dichloroplatinum(II) complexes: These have similar coordination environments but different reactivity profiles due to the different metal center.
The uniqueness of this compound lies in the presence of the adamantyl group, which imparts distinct steric and electronic properties, making it particularly useful in selective catalytic applications .
Propriétés
Numéro CAS |
72859-85-9 |
|---|---|
Formule moléculaire |
C20H32Cl2N2Pd-2 |
Poids moléculaire |
477.8 g/mol |
Nom IUPAC |
1-adamantylazanide;dichloropalladium |
InChI |
InChI=1S/2C10H16N.2ClH.Pd/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;;;/h2*7-9,11H,1-6H2;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
MRYGATRXXVXQMW-UHFFFAOYSA-L |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
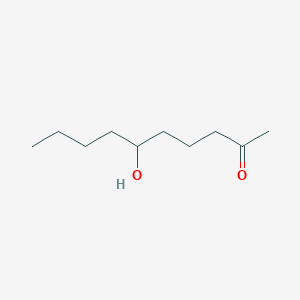
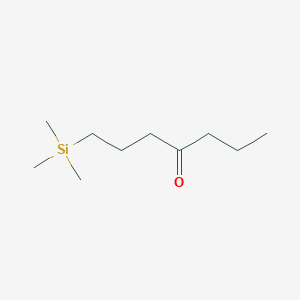
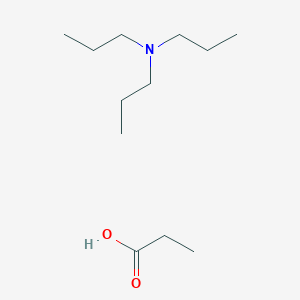
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
